molecular formula C13H13NO3S B11836259 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-

Cat. No.: B11836259
M. Wt: 263.31 g/mol
InChI Key: ILUFKPPYYFJTFK-NWDGAFQWSA-N
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Description

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- is a complex organic compound with the molecular formula C13H13NO3S. This compound is characterized by its bicyclic structure, which includes a seven-membered ring fused to a five-membered ring, and a sulfonyl group attached to a phenyl ring. The stereochemistry of the compound is specified by the (1S,5R) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

The synthesis of 6-Azabicyclo[32One common synthetic route involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3+2] annulation reaction . This method allows for the formation of the bicyclic structure with high selectivity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bicyclic structure allows the compound to fit into specific binding sites, enhancing its selectivity and potency. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- can be compared with other bicyclic compounds and sulfonyl derivatives:

    Bicyclic Compounds: Similar compounds include bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane derivatives, which share the bicyclic core but differ in their functional groups and stereochemistry.

    Sulfonyl Derivatives: Compounds such as sulfonylureas and sulfonamides have similar sulfonyl groups but differ in their overall structure and biological activities.

The uniqueness of 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- lies in its specific combination of the bicyclic core and the sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

(1S,5R)-6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.2.0]hept-3-en-7-one

InChI

InChI=1S/C13H13NO3S/c1-9-5-7-10(8-6-9)18(16,17)14-12-4-2-3-11(12)13(14)15/h2,4-8,11-12H,3H2,1H3/t11-,12+/m0/s1

InChI Key

ILUFKPPYYFJTFK-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3C=CC[C@@H]3C2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C=CCC3C2=O

Origin of Product

United States

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